tert-Butyl(difluoro)(3-methoxy-5-methylphenyl)silane
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Overview
Description
tert-Butyl(difluoro)(3-methoxy-5-methylphenyl)silane is a chemical compound with the molecular formula C12H19F2OSi. It is a member of the organosilicon compounds, which are known for their diverse applications in various fields such as materials science, pharmaceuticals, and organic synthesis. The presence of the tert-butyl group, difluoro substituents, and a methoxy-methylphenyl moiety makes this compound unique in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(difluoro)(3-methoxy-5-methylphenyl)silane typically involves the reaction of a suitable organosilicon precursor with the corresponding aryl halide under specific conditions. One common method is the hydrosilylation reaction, where a silicon-hydride compound reacts with an alkene or alkyne in the presence of a catalyst, often a platinum or rhodium complex. The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(difluoro)(3-methoxy-5-methylphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The difluoro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids. Reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Reagents like Grignard reagents, organolithium compounds, or halogenating agents are employed, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction and conditions used.
Scientific Research Applications
tert-Butyl(difluoro)(3-methoxy-5-methylphenyl)silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-silicon bonds through cross-coupling reactions.
Biology: The compound can be used in the development of silicon-based biomolecules and probes for biological imaging.
Industry: The compound is used in the production of advanced materials, such as silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of tert-Butyl(difluoro)(3-methoxy-5-methylphenyl)silane involves its interaction with various molecular targets through its functional groups. The silicon atom can form stable bonds with carbon, oxygen, and other heteroatoms, allowing the compound to participate in a wide range of chemical reactions. The tert-butyl and difluoro groups influence the compound’s reactivity and stability, while the methoxy-methylphenyl moiety provides additional sites for functionalization and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl(diphenyl)silane
- tert-Butyl(trimethyl)silane
- tert-Butyl(phenyl)dimethylsilane
Uniqueness
tert-Butyl(difluoro)(3-methoxy-5-methylphenyl)silane is unique due to the presence of both difluoro and methoxy-methylphenyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
647842-28-2 |
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Molecular Formula |
C12H18F2OSi |
Molecular Weight |
244.35 g/mol |
IUPAC Name |
tert-butyl-difluoro-(3-methoxy-5-methylphenyl)silane |
InChI |
InChI=1S/C12H18F2OSi/c1-9-6-10(15-5)8-11(7-9)16(13,14)12(2,3)4/h6-8H,1-5H3 |
InChI Key |
OGJXDIQWXQWFOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)[Si](C(C)(C)C)(F)F)OC |
Origin of Product |
United States |
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